molecular formula C19H27NO2 B13450562 Pentazocine N-Oxide

Pentazocine N-Oxide

Cat. No.: B13450562
M. Wt: 301.4 g/mol
InChI Key: HWJKJDJXDLXWAS-ILKLACRSSA-N
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Description

Pentazocine N-Oxide is a derivative of pentazocine, a well-known analgesic used to treat moderate to severe pain. Pentazocine itself is a mixed agonist-antagonist at opioid receptors, primarily acting on kappa and sigma receptors while having a weak antagonistic effect on mu receptors . The N-oxide derivative introduces an oxygen atom into the molecular structure, potentially altering its pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxides typically involves the oxidation of the parent amine compound. For Pentazocine N-Oxide, the oxidation can be achieved using various oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like titanium silicalite (TS-1) . The reaction is generally carried out in a solvent such as methanol under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety measures and quality control are crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentazocine N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can revert the N-oxide back to the parent amine compound.

    Substitution: N-oxide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher-order N-oxides, while reduction reverts to the parent amine.

Scientific Research Applications

Mechanism of Action

Pentazocine N-Oxide exerts its effects primarily through interaction with opioid receptors. It acts as an agonist at kappa and sigma receptors and a weak antagonist at mu receptors This interaction inhibits ascending pain pathways, altering the perception and response to pain

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentazocine N-Oxide is unique due to its specific structural modification, which may confer distinct pharmacological properties compared to its parent compound and other similar opioids. Its potential for reduced side effects and altered receptor interactions makes it a valuable subject for further research.

Properties

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

(1R,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-oxido-10-azoniatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H27NO2/c1-13(2)7-9-20(22)10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19/h5-7,12,14,18,21H,8-11H2,1-4H3/t14-,18+,19-,20?/m1/s1

InChI Key

HWJKJDJXDLXWAS-ILKLACRSSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC3=C([C@@]1(CC[N+]2(CC=C(C)C)[O-])C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CC[N+]2(CC=C(C)C)[O-])C)C=C(C=C3)O

Origin of Product

United States

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